N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to form the desired pyrimidine ring . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols . Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonamides, such as:
- 4-chloro-2-methylaniline
- N-(4-chloro-2-methylphenyl)benzamide
Uniqueness
What sets N-(4-chloro-2-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Properties
Molecular Formula |
C12H12ClN3O4S |
---|---|
Molecular Weight |
329.76 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O4S/c1-6-5-8(13)3-4-9(6)16-21(19,20)10-7(2)14-12(18)15-11(10)17/h3-5,16H,1-2H3,(H2,14,15,17,18) |
InChI Key |
OAKRWUOGAMYEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(NC(=O)NC2=O)C |
solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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